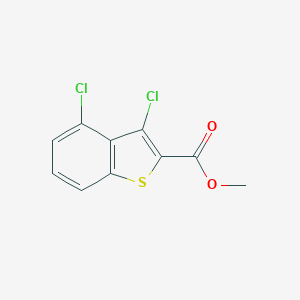

Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3,4-dichloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWQDBQCLUXTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical agents. The synthesis is presented in a three-stage process, commencing with the formation of 2,3-dichlorothiophenol, followed by the construction of the 3,4-dichloro-1-benzothiophene-2-carboxylic acid core via a one-pot Michael addition and intramolecular cyclization, and culminating in the final esterification to yield the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, mechanistic insights, and a thorough discussion of the underlying chemical principles.

Introduction

The benzothiophene scaffold is a privileged heterocyclic motif found in a wide array of biologically active molecules.[1] The substitution pattern on the benzothiophene ring system plays a crucial role in modulating the pharmacological properties of these compounds. Specifically, the 3,4-dichloro substitution pattern, coupled with a carboxylate group at the 2-position, presents a versatile platform for further chemical elaboration and the development of novel therapeutic agents. This guide delineates a logical and efficient synthetic route to this compound, providing a foundation for its synthesis and subsequent application in research and development.

Overall Synthetic Strategy

The synthesis of this compound is strategically divided into three key stages. This approach ensures high yields and purity of the final product by isolating and characterizing the intermediates at each stage.

Sources

An In-Depth Technical Guide on Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate

CAS Number: 444905-19-5

For: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophenes are bicyclic aromatic compounds consisting of a benzene ring fused to a thiophene ring.[3][4] This structural motif is of great interest in medicinal chemistry due to its diverse pharmacological activities.[2][3] The sulfur atom in the thiophene ring can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which can enhance the binding affinity of the molecule to biological targets.[5] Furthermore, the benzothiophene core is found in several FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[1] The wide range of biological activities exhibited by benzothiophene derivatives, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties, underscores the importance of this scaffold in drug discovery.[2][3]

The subject of this guide, Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate, possesses key structural features that make it a valuable building block for further chemical synthesis. The dichloro substitution on the benzene ring and the methyl ester at the 2-position of the thiophene ring provide reactive handles for the introduction of additional functional groups and the construction of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. This data is compiled from commercially available sources.[6][7]

| Property | Value |

| CAS Number | 444905-19-5 |

| Molecular Formula | C₁₀H₆Cl₂O₂S |

| Molecular Weight | 261.13 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97% (typical) |

Synthesis of this compound: A Representative Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible scientific literature, a plausible synthetic route can be devised based on well-established methods for the preparation of substituted benzothiophenes.[8][9] The following proposed multi-step synthesis is a representative example and has not been experimentally validated for this specific compound.

Proposed Synthetic Workflow

The proposed synthesis starts from commercially available 2,3-dichlorobenzaldehyde and involves a reaction with a mercaptoacetate ester in the presence of a base to construct the benzothiophene ring system.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Representative)

It is crucial to note that the following protocol is a hypothetical procedure based on general chemical principles for the synthesis of similar compounds and should be optimized and validated in a laboratory setting.

Step 1: Reaction Setup

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of sodium methoxide (NaOMe) in methanol. The amount of base should be in stoichiometric equivalence to the starting aldehyde.

-

Under a nitrogen atmosphere, add 2,3-dichlorobenzaldehyde to the flask.

-

Stir the mixture at room temperature for 15-20 minutes.

Step 2: Addition of Mercaptoacetate

-

To the reaction mixture, add methyl thioglycolate dropwise over a period of 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

An off-white to pale yellow solid is expected to precipitate. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven.

-

For further purification, recrystallize the crude product from a suitable solvent such as ethanol or methanol, or purify by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Rationale Behind Experimental Choices

The choice of a strong base like sodium methoxide is to deprotonate the α-carbon of the methyl thioglycolate, generating a nucleophilic thiolate that can then attack the carbonyl carbon of the 2,3-dichlorobenzaldehyde. The subsequent intramolecular cyclization and dehydration lead to the formation of the benzothiophene ring. The use of an inert nitrogen atmosphere is to prevent any unwanted side reactions, particularly oxidation of the thiol.

Potential Applications in Drug Discovery and Materials Science

Given the broad spectrum of biological activities associated with the benzothiophene scaffold, this compound represents a valuable starting material for the synthesis of novel therapeutic agents. The dichloro substitutions can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its pharmacological profile.

Caption: Potential derivatization and biological targets of the core scaffold.

The ester group at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.[10] These derivatives can be screened for a variety of biological activities, including but not limited to:

-

Anticancer agents: Many substituted benzothiophenes have shown potent anticancer activity.[1][11]

-

Enzyme inhibitors: The benzothiophene core has been incorporated into inhibitors of various enzymes, including cholinesterases.[12]

-

Antimicrobial agents: Benzothiophene derivatives have been investigated for their antibacterial and antifungal properties.[3]

In the realm of materials science, thiophene-based compounds are known for their applications in organic electronics. The extended π-system of the benzothiophene core suggests that derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Conclusion

This compound is a synthetically versatile building block with significant potential in drug discovery and materials science. While a specific, validated synthesis protocol is not widely available, this guide has provided a plausible and representative synthetic route based on established chemical principles. The diverse biological activities of the benzothiophene scaffold suggest that derivatives of this compound could lead to the discovery of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

- (Time in Amrav

-

Benzothiophene: Assorted Bioactive Effects. [Link]

- Chapter 12: Synthesis, Properties, and Biological Applic

-

Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]

- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.

-

Drugs containing benzothiophenes. ResearchGate. [Link]

-

Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis. PubMed. [Link]

- Method for preparing benzothiophene derivatives.

- Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene ...

- Benzothiophene compounds and process for preparing them.

-

Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. National Institutes of Health. [Link]

- Process for the synthesis of benzothiophenes.

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

-

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. [Link]

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

- Benzothiophene derivatives and medicinal use thereof.

-

A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. National Institutes of Health. [Link]

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health. [Link]

- Process for the preparation of carboxylic acid methyl esters.

-

Synthesis and Characterization of Benzo[1,2-b:4,3-b′]dithiophene-Based Biaryls. MDPI. [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

-

The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl Intermediates Pvt. Ltd.. [Link]

-

methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate. ChemSynthesis. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. 444905-19-5|Methyl 3,4-dichlorobenzo[b]thiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. EP0765318A1 - Method for preparing benzothiophene derivatives - Google Patents [patents.google.com]

- 9. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate, a substituted benzothiophene derivative. While experimental data for this specific molecule is not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. By examining the influence of the dichlorinated benzene ring, the thiophene core, and the methyl carboxylate group, we offer a comprehensive framework for the structural elucidation of this and related compounds. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing both theoretical predictions and practical experimental considerations. The molecular formula for this compound is C₁₀H₆Cl₂O₂S, with a molecular weight of approximately 261.13 g/mol .[1]

Introduction to the Benzothiophene Scaffold

The benzothiophene moiety is a privileged heterocyclic scaffold found in numerous biologically active compounds and functional organic materials. Its rigid, planar structure and electron-rich nature make it an attractive core for designing molecules with diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The precise substitution pattern on the benzothiophene ring system is critical in determining the molecule's biological and physical properties. The title compound, this compound, presents a unique substitution pattern whose spectroscopic signature provides a wealth of structural information. Understanding how to decipher this information is fundamental to confirming its synthesis and purity.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic protons and the methyl ester protons.

-

Aromatic Protons (H-5, H-6, H-7) : The three protons on the benzene ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The electron-withdrawing effects of the two chlorine atoms at positions 3 and 4, along with the fused thiophene ring, will influence their precise chemical shifts. We can predict a complex splitting pattern due to spin-spin coupling. H-5 will likely be a doublet, coupled to H-6. H-7 will also be a doublet, coupled to H-6. H-6 will, therefore, be a triplet (or more accurately, a doublet of doublets).

-

Methyl Protons (-OCH₃) : The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. This region is characteristic of methyl esters.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~7.4 - 7.6 | d |

| H-6 | ~7.2 - 7.4 | t (dd) |

| H-7 | ~7.6 - 7.8 | d |

| -OCH₃ | ~3.9 | s |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule.

-

Carbonyl Carbon (C=O) : The ester carbonyl carbon is expected to appear significantly downfield, in the range of 160-165 ppm.

-

Aromatic and Heteroaromatic Carbons : The eight carbons of the benzothiophene ring system will resonate in the 120-140 ppm range. The carbons bearing chlorine atoms (C-3 and C-4) will be influenced by the halogen's electronegativity. Quaternary carbons (C-2, C-3, C-3a, C-4, C-7a) will typically show lower intensity signals.

-

Methyl Carbon (-OCH₃) : The carbon of the methyl ester group will appear upfield, around 52-55 ppm.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C-2 | 130 - 135 |

| C-3 | 128 - 133 |

| C-3a | 135 - 140 |

| C-4 | 130 - 135 |

| C-5 | 125 - 130 |

| C-6 | 128 - 133 |

| C-7 | 123 - 128 |

| C-7a | 138 - 142 |

| -OCH₃ | 52 - 55 |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted spectrum of this compound would show several characteristic absorption bands.

-

C=O Stretch (Ester) : A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This is a hallmark of the carbonyl group in an ester.

-

C=C Stretch (Aromatic) : Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic and thiophene rings.

-

C-O Stretch (Ester) : A strong band will appear in the 1100-1300 cm⁻¹ range, corresponding to the C-O single bond of the ester.

-

C-Cl Stretch : Absorptions for the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic) : Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3050 - 3150 | Weak |

| C-H (Aliphatic, -CH₃) | 2850 - 2960 | Weak |

| C=O (Ester) | 1720 - 1740 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-O (Ester) | 1100 - 1300 | Strong |

| C-Cl | 600 - 800 | Medium |

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and formula.

-

Molecular Ion Peak (M⁺) : The molecular weight of C₁₀H₆Cl₂O₂S is approximately 260.95 amu. Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

The M⁺ peak (containing two ³⁵Cl atoms) will be at m/z ≈ 260.

-

The M+2 peak (one ³⁵Cl and one ³⁷Cl) will be at m/z ≈ 262.

-

The M+4 peak (two ³⁷Cl atoms) will be at m/z ≈ 264. The relative intensities of these peaks will be approximately 9:6:1, a distinctive signature for a dichlorinated compound.

-

-

Major Fragmentation Pathways :

-

Loss of -OCH₃ : A fragment corresponding to the loss of the methoxy group (•OCH₃, 31 amu) would result in a peak at m/z ≈ 229 (and its corresponding M+2 and M+4 peaks).

-

Loss of -COOCH₃ : Loss of the entire methyl carboxylate group (•COOCH₃, 59 amu) would lead to a fragment at m/z ≈ 201 (and its isotopic peaks).

-

Loss of Cl : Fragmentation involving the loss of a chlorine atom (•Cl, 35 or 37 amu) is also possible.

-

Logical Flow of MS Data Interpretation

Sources

The Therapeutic Potential of Benzothiophene Compounds: A Technical Guide for Drug Discovery Professionals

Executive Summary

The benzothiophene scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry. Its structural rigidity, lipophilicity, and capacity for diverse functionalization have established it as a "privileged" structure in drug discovery. This technical guide provides an in-depth exploration of the multifaceted therapeutic applications of benzothiophene derivatives, with a focus on their anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. By elucidating the underlying mechanisms of action and providing detailed experimental workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the full potential of this remarkable chemical entity. We will delve into specific molecular targets, signaling pathways, and the causal relationships that drive the biological activity of these compounds, offering a scientifically rigorous foundation for future research and development endeavors.

The Benzothiophene Core: A Privileged Scaffold in Medicinal Chemistry

Benzothiophene is an aromatic organic compound consisting of a benzene ring fused to a thiophene ring.[1][2] This unique structural arrangement confers favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. The versatility of the benzothiophene ring system allows for the strategic placement of substituents, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. Several FDA-approved drugs, such as the selective estrogen receptor modulator (SERM) raloxifene , the 5-lipoxygenase inhibitor zileuton , and the antifungal agent sertaconazole , feature a benzothiophene core, underscoring its clinical significance.[1][2][3]

Anticancer Applications: Targeting Key Oncogenic Pathways

Benzothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in tumorigenesis and metastasis.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis.[6][7] Several benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors.[3][6][7]

Mechanism of Action: These compounds are designed to target the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization.[7][8] This blockade of STAT3 activation leads to the downregulation of its target genes, including anti-apoptotic proteins like Bcl-2, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[3]

Figure 1: Mechanism of STAT3 Inhibition by Benzothiophene Derivatives.

This assay is a robust method to quantify the transcriptional activity of STAT3 in response to inhibitor treatment.

Materials:

-

HEK293T cells

-

STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid

-

Lipofectamine 2000 or other suitable transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

Benzothiophene compound of interest

-

IL-6 (as a STAT3 activator)[9]

Procedure:

-

Co-transfect HEK293T cells with the STAT3 luciferase reporter plasmid and the Renilla control plasmid using Lipofectamine 2000.[9]

-

After 24 hours, seed the transfected cells into a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.[9]

-

Treat the cells with various concentrations of the benzothiophene compound for 1-2 hours.

-

Stimulate the cells with 20 ng/mL of IL-6 to activate the STAT3 pathway and incubate for an additional 6-8 hours.[9]

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.[9]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The reduction in normalized luciferase activity in the presence of the compound indicates inhibition of the STAT3 signaling pathway.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[10] Agents that interfere with microtubule dynamics are among the most effective anticancer drugs. Certain benzothiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][11]

Mechanism of Action: These benzothiophene compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[12] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent apoptotic cell death.[11]

Figure 2: Experimental Workflow for Evaluating Tubulin Polymerization Inhibitors.

This assay directly measures the effect of a compound on the polymerization of purified tubulin.[13][14]

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

Assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol (as a polymerization enhancer)

-

Fluorescent reporter dye (e.g., DAPI)

-

Benzothiophene compound of interest

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare a reaction mixture containing purified tubulin in the assay buffer on ice.[13]

-

Add the benzothiophene compound at various concentrations to the reaction mixture.

-

Initiate tubulin polymerization by adding GTP and glycerol, and incubate the plate at 37°C.[13]

-

Monitor the increase in fluorescence over time using a microplate reader. The fluorescence of DAPI increases upon binding to polymerized tubulin.[13]

-

Plot the fluorescence intensity against time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence and absence of the compound.

Neuroprotective Applications: Modulating Estrogen Receptor Signaling

Neurodegenerative diseases such as Alzheimer's disease are characterized by progressive neuronal loss.[15] Benzothiophene-based selective estrogen receptor modulators (SERMs), like raloxifene, have demonstrated significant neuroprotective effects.[16][17]

Mechanism of Action: The neuroprotective effects of certain benzothiophene SERMs are mediated through a novel, G protein-coupled estrogen receptor 30 (GPR30)-dependent mechanism, independent of the classical nuclear estrogen receptors (ERα and ERβ).[18][19] Activation of GPR30 by these compounds triggers downstream signaling cascades, including the Src/ERK pathway, which promotes cell survival and protects neurons from toxic insults such as those induced by β-amyloid oligomers.[20][21]

Figure 3: GPR30-Dependent Neuroprotective Signaling by Benzothiophene SERMs.

Antimicrobial and Anti-inflammatory Applications

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[22] Benzothiophene derivatives have shown promising activity against a range of pathogens, including multidrug-resistant bacteria and fungi.[18][22][23]

Mechanism of Action: The precise mechanisms of antimicrobial action are varied and depend on the specific derivative. Some compounds may disrupt cell membrane integrity, while others may inhibit essential enzymes or interfere with biofilm formation. For instance, certain benzothiophene-indole hybrids have been found to target bacterial pyruvate kinase.[24]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][25] The broth microdilution method is a standard technique for determining MIC values.[2][26]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Benzothiophene compound of interest

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial dilution of the benzothiophene compound in the growth medium in a 96-well plate.[26]

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism only) and negative (medium only) controls.

-

Incubate the plate at an appropriate temperature for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). Alternatively, the optical density can be measured using a microplate reader.[26]

Anti-inflammatory Activity: The Case of Zileuton

Zileuton is an FDA-approved benzothiophene derivative used in the management of chronic asthma.[1][4]

Mechanism of Action: Zileuton is a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][4][5] Leukotrienes are potent inflammatory mediators that cause bronchoconstriction, increased mucus secretion, and recruitment of inflammatory cells in the airways.[1][24] By inhibiting 5-LOX, Zileuton effectively blocks the production of all leukotrienes, thereby reducing airway inflammation and alleviating asthma symptoms.[4][24]

Data Summary and Concluding Remarks

The therapeutic potential of benzothiophene compounds is vast and continues to expand. The following table summarizes the key applications and mechanisms discussed in this guide.

| Therapeutic Area | Key Mechanism of Action | Example Compound(s) |

| Anticancer | Inhibition of STAT3 phosphorylation and dimerization | Benzo[b]thiophene 1,1-dioxides |

| Inhibition of tubulin polymerization | 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophenes | |

| Neuroprotection | GPR30-dependent activation of pro-survival signaling | Raloxifene |

| Antimicrobial | Inhibition of bacterial pyruvate kinase | Benzothiophene-indole hybrids |

| Anti-inflammatory | Inhibition of 5-lipoxygenase | Zileuton |

Table 1: Summary of Therapeutic Applications and Mechanisms of Benzothiophene Compounds.

The structural versatility of the benzothiophene scaffold, coupled with its proven clinical success, provides a fertile ground for the discovery and development of novel therapeutics. A thorough understanding of the underlying mechanisms of action, as outlined in this guide, is paramount for the rational design of next-generation benzothiophene-based drugs with enhanced potency, selectivity, and safety profiles. The experimental protocols provided herein offer a practical framework for the evaluation of these compounds, facilitating their translation from the laboratory to the clinic. It is with great optimism that we anticipate the continued exploration of this remarkable heterocyclic system to address unmet medical needs across a spectrum of diseases.

References

-

University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal. Retrieved from [Link]

-

Luo, J., et al. (2011). Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a novel GPR30-dependent Mechanism. ACS Chemical Neuroscience, 2(5), 262-272. Retrieved from [Link]

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay. Springer Nature Experiments. Retrieved from [Link]

-

Luo, J., et al. (2011). Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a novel GPR30-dependent Mechanism. ACS Chemical Neuroscience. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Zileuton?. Patsnap Synapse. Retrieved from [Link]

-

JoVE. (2024). Antiasthma Drugs: Leukotriene Modifiers. JoVE. Retrieved from [Link]

-

MDPI. (2023). Neuroprotective Potential of Raloxifene via G-Protein-Coupled Estrogen Receptors in Aβ-Oligomer-Induced Neuronal Injury. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Zileuton. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Raloxifene as Treatment for Various Types of Brain Injuries and Neurodegenerative Diseases: A Good Start. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

-

University of California, Santa Barbara. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology. Retrieved from [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. Retrieved from [Link]

-

Springer Nature. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Springer Nature Experiments. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of the compounds on tubulin polymerization inhibition (TPI). ResearchGate. Retrieved from [Link]

-

PubMed. (2017). Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. PubMed. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Figure 9 from Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a novel GPR30-dependent Mechanism. Semantic Scholar. Retrieved from [Link]

-

Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Retrieved from [Link]

-

PubMed. (2001). Impact of the selective estrogen receptor modulator, raloxifene, on neuronal survival and outgrowth following toxic insults associated with aging and Alzheimer's disease. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. PubMed Central. Retrieved from [Link]

-

PubMed. (2020). Raloxifene as Treatment for Various Types of Brain Injuries and Neurodegenerative Diseases: A Good Start. PubMed. Retrieved from [Link]

-

Chemical Biology and Drug Design. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Retrieved from [Link]

-

ResearchGate. (2017). Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. ResearchGate. Retrieved from [Link]

-

PubMed. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. ResearchGate. Retrieved from [Link]

-

Bio-protocol. (n.d.). In Vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PubMed Central. Retrieved from [Link]

-

PubMed. (2007). Benzothiophene selective estrogen receptor modulators with modulated oxidative activity and receptor affinity. PubMed. Retrieved from [Link]

-

Frontiers. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central. Retrieved from [Link]

-

AACR Journals. (2007). A Novel Inhibitor of STAT3 Homodimerization Selectively Suppresses STAT3 Activity and Malignant Transformation. AACR Journals. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of some important drugs inhibiting tubulin polymerization and.... ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025). Heterocycles for Alzheimer Disease: 4- and 5-Substituted Benzothiophenes as Starting Scaffold in the Construction of Potential New Inhibitors of BACE 1. ResearchGate. Retrieved from [Link]

-

Clinical Therapeutics. (2025). Evaluation of neuroprotective role of benfotiamine in Alzheimer's disease model: A randomized control study. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Tubulin polymerization inhibition study of compounds and along with.... ResearchGate. Retrieved from [Link]

-

PubMed. (2023). New bithiophene derivative attenuated Alzheimer's disease induced by aluminum in a rat model via antioxidant activity and restoration of neuronal and synaptic transmission. PubMed. Retrieved from [Link]

-

MDPI. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Cellular signaling mechanisms of GPR30 and classic nuclear estrogen receptors (ERs). ResearchGate. Retrieved from [Link]

Sources

- 1. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 3. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Zileuton? [synapse.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 7. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

- 10. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Raloxifene as Treatment for Various Types of Brain Injuries and Neurodegenerative Diseases: A Good Start - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a novel GPR30-dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Figure 9 from Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a novel GPR30-dependent Mechanism. | Semantic Scholar [semanticscholar.org]

- 22. Neuroprotective action of raloxifene against hypoxia-induced damage in mouse hippocampal cells depends on ERα but not ERβ or GPR30 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. clyte.tech [clyte.tech]

- 24. jove.com [jove.com]

- 25. bio.libretexts.org [bio.libretexts.org]

- 26. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the Discovery and History of Dichlorinated Benzothiophenes

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of dichlorinated benzothiophenes. It navigates through the early synthetic endeavors to the modern, sophisticated methodologies employed in their creation. This document is structured to offer not just a chronological account but also a deep dive into the causality behind experimental choices, providing field-proven insights for today's researchers. Detailed protocols, comparative data, and mechanistic pathways are presented to create a self-validating and authoritative resource for professionals in chemistry and drug development.

Introduction to Benzothiophenes and the Significance of Dichlorination

Benzothiophene, a bicyclic aromatic heterocycle consisting of a fused benzene and thiophene ring, represents a privileged scaffold in medicinal chemistry and materials science.[1] The benzothiophene nucleus is a key structural component in a variety of pharmaceuticals, including the selective estrogen receptor modulator raloxifene, the 5-lipoxygenase inhibitor zileuton, and the antifungal agent sertaconazole.[2] The inherent aromaticity and the presence of a sulfur atom confer unique physicochemical properties to this heterocyclic system, making it an attractive starting point for the design of novel bioactive molecules and functional materials.

The introduction of chlorine atoms onto the benzothiophene core profoundly influences its electronic properties, lipophilicity, and metabolic stability. Dichlorination, in particular, offers a powerful tool to fine-tune these characteristics. The position of the two chlorine atoms on the benzothiophene ring system can dramatically alter the molecule's biological activity and reactivity. For instance, chlorinated derivatives of benzothiophene have been investigated as potent neurotoxin inhibitors and antimicrobial agents.[2] Understanding the history and evolution of the synthesis of dichlorinated benzothiophenes is therefore crucial for the rational design of new chemical entities with desired properties.

A Historical Perspective on the Synthesis of Dichlorinated Benzothiophenes

The early history of dichlorinated benzothiophenes is intertwined with the broader exploration of electrophilic substitution reactions on the benzothiophene scaffold. While the parent benzothiophene was known from coal tar, the deliberate synthesis of its chlorinated derivatives came later with the development of more sophisticated synthetic methods in organic chemistry.

Early investigations into the chlorination of benzothiophene often resulted in mixtures of mono-, di-, and polychlorinated products, with the separation and characterization of specific isomers posing a significant challenge. The direct chlorination of benzothiophene with chlorine gas or other strong chlorinating agents typically leads to substitution at the more reactive thiophene ring, primarily at the 3-position. Forcing conditions could then lead to further chlorination on both the thiophene and benzene rings.

A significant advancement in the controlled synthesis of chlorinated benzothiophenes came with the advent of modern synthetic methodologies, allowing for greater regioselectivity. These methods can be broadly categorized into two main approaches:

-

Direct Chlorination of a Pre-formed Benzothiophene Ring: This involves the selective introduction of chlorine atoms onto the benzothiophene scaffold using various chlorinating agents.

-

Ring-Closure Synthesis from Chlorinated Precursors: This strategy involves the construction of the benzothiophene ring from acyclic or other cyclic starting materials that already contain the desired chlorine atoms. This approach often provides unambiguous access to specific isomers.

The evolution of these synthetic strategies reflects the broader advancements in organic chemistry, from classical electrophilic aromatic substitution to modern transition-metal-catalyzed cross-coupling and C-H activation reactions.

Key Synthetic Methodologies for Dichlorinated Benzothiophenes

The synthesis of dichlorinated benzothiophenes can be achieved through a variety of methods, each with its own advantages and limitations regarding regioselectivity, substrate scope, and reaction conditions.

Electrophilic Chlorination of the Benzothiophene Core

Direct chlorination of the benzothiophene nucleus is a fundamental approach to accessing its chlorinated derivatives. The outcome of the reaction is highly dependent on the chlorinating agent, solvent, and the presence of substituents on the benzothiophene ring.

A common method involves the use of N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. While these reagents can provide access to chlorinated benzothiophenes, controlling the regioselectivity to obtain a specific dichlorinated isomer can be challenging and often leads to a mixture of products.

A more recent and controlled method for C3-chlorination utilizes sodium hypochlorite pentahydrate (NaOCl·5H₂O).[2] This method has been shown to be effective for the C3-chlorination of C2-substituted benzothiophenes and can even lead to dichlorinated products under certain conditions.

Experimental Protocol: Synthesis of 2-Chloromethyl-3-chlorobenzo[b]thiophene [2]

This protocol describes a dichlorination reaction where one chlorine is introduced at the 3-position of the ring and the other on a methyl substituent at the 2-position.

-

Materials: 2-Methylbenzo[b]thiophene, Sodium hypochlorite pentahydrate (NaOCl·5H₂O), Acetonitrile, Water, Methylene chloride.

-

Procedure:

-

A solution of 2-methylbenzo[b]thiophene (1.00 g, 6.75 mmol) is prepared in acetonitrile (0.5 M, 13.5 mL).

-

The solution is heated to 70 °C with stirring.

-

An aqueous solution of sodium hypochlorite pentahydrate (2.67 M, 5.0 mL) is added.

-

The solution is stirred for 20 minutes, followed by the addition of a second portion of the NaOCl·5H₂O aqueous solution (2.5 M, 1.25 mL) with vigorous stirring.

-

The biphasic solution is cooled to room temperature and partitioned between water (50 mL) and methylene chloride (50 mL).

-

The aqueous layer is extracted with methylene chloride (2 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography using hexanes as the eluent to yield 2-chloromethyl-3-chlorobenzo[b]thiophene as an off-white solid.

-

-

Characterization Data for 2-Chloromethyl-3-chlorobenzo[b]thiophene: [2]

-

¹H NMR (400 MHz, CDCl₃): δ 7.80 (m, 2H), 7.49–7.41 (m, 2H), 4.91 (s, 2H)

-

¹³C NMR (100 MHz, CDCl₃): δ 137.45, 136.20, 133.22, 126.27, 125.26, 122.74, 122.41, 120.90, 38.07

-

Melting Point: 77–78 °C

-

GC-MS: m/z 216, 181, 145

-

HRMS (calcd for C₉H₆Cl₂S): 215.9567, found 215.9567

-

Figure 1: General workflow for the synthesis of 2-chloromethyl-3-chlorobenzo[b]thiophene.

Ring-Closure Synthesis from Chlorinated Precursors

Constructing the benzothiophene ring from appropriately substituted and chlorinated starting materials offers a powerful and often unambiguous route to specific dichlorinated isomers. This approach avoids the regioselectivity issues often encountered in direct chlorination.

One historical and versatile method is the reaction of a chlorinated thiophenol with an appropriate three-carbon synthon, followed by cyclization. Variations of this approach have been developed over the years, employing different cyclization conditions and starting materials.

A more modern example involves the synthesis of 6,7-dichloro-2-formyl-5-hydroxy-benzo[b]thiophene .

Experimental Protocol: Synthesis of 6,7-dichloro-2-formyl-5-hydroxy-benzo[b]thiophene

-

Materials: 6,7-dichloro-5-hydroxybenzo[b]thiophene, Anhydrous tetrahydrofuran, n-Butyllithium, Dimethylformamide.

-

Procedure:

-

A solution of 8.7 g of 6,7-dichloro-5-hydroxybenzo[b]thiophene in 50 ml of anhydrous tetrahydrofuran is placed in a 250 ml 3-necked flask and cooled to -25°C.

-

To the solution under a nitrogen atmosphere, n-butyllithium is added, followed by dimethylformamide.

-

The reaction mixture is stirred and then subjected to an appropriate workup to isolate the desired product.

-

(Note: The provided source for this specific protocol is a brief abstract, and a more detailed procedure would be required for laboratory execution.)

Another contemporary approach is the visible-light-promoted cyclization of disulfides and alkynes, which has been used to synthesize diethyl 4,6-dichlorobenzo[b]thiophene-2,3-dicarboxylate .

Characterization Data for Diethyl 4,6-dichlorobenzo[b]thiophene-2,3-dicarboxylate:

-

¹H NMR (400 MHz, CDCl₃): δ 7.74 (d, J = 1.8 Hz, 1H), 7.43 (d, J = 1.8 Hz, 1H)

-

HRMS (ESI): calculated for C₁₄H₁₃Cl₂O₄S (M+H)⁺: 346.9906, found: 346.9905

Figure 2: Conceptual workflow for ring-closure synthesis of dichlorinated benzothiophenes.

Isomerism in Dichlorinated Benzothiophenes

The benzothiophene scaffold offers numerous positions for dichlorination, leading to a wide array of possible isomers. The specific substitution pattern dictates the molecule's three-dimensional shape, electronic distribution, and, consequently, its physical, chemical, and biological properties.

Table 1: Known Dichlorinated Benzothiophene Isomers and Their Synthetic Approaches

| Isomer | Synthetic Method | Key Reagents | Reference |

| 2-Chloromethyl-3-chloro- | Direct chlorination | NaOCl·5H₂O | [2] |

| 6,7-Dichloro-2-formyl-5-hydroxy- | Ring-closure/Functionalization | n-BuLi, DMF | |

| 4,6-Dichloro- (dicarboxylate) | Visible-light promoted cyclization | Disulfides, Alkynes |

*Note: While the synthesis of this compound is mentioned, a full, citable, step-by-step protocol from the initial searches is not available.

Spectroscopic Characterization

The unambiguous identification of dichlorinated benzothiophene isomers relies heavily on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the substitution pattern on the benzothiophene ring. The chemical shifts and coupling constants of the aromatic protons provide crucial information about the relative positions of the chlorine atoms.

-

Mass Spectrometry (MS): GC-MS is a powerful tool for the analysis of dichlorinated benzothiophenes. The mass spectrum provides the molecular weight of the compound, and the characteristic isotopic pattern of the two chlorine atoms (M, M+2, M+4 peaks in a rough 9:6:1 ratio) is a definitive indicator of a dichlorinated species. The fragmentation pattern can also offer clues about the substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of characteristic functional groups and the substitution pattern on the benzene ring through the analysis of the C-H out-of-plane bending vibrations in the fingerprint region.

Conclusion and Future Outlook

The journey of discovering and synthesizing dichlorinated benzothiophenes mirrors the advancement of organic chemistry itself. From early, non-selective chlorination reactions to highly regioselective, modern synthetic protocols, the ability to create specific dichlorinated isomers has grown immensely. This technical guide has provided a historical overview, detailed key synthetic methodologies with experimental insights, and highlighted the importance of spectroscopic characterization.

For researchers and drug development professionals, a deep understanding of these synthetic pathways and the properties of the resulting isomers is paramount. The continued development of novel, efficient, and sustainable synthetic methods for dichlorinated benzothiophenes will undoubtedly unlock new opportunities in the design of next-generation pharmaceuticals and advanced materials. Future research will likely focus on catalytic C-H activation and functionalization, providing even more direct and atom-economical routes to these valuable compounds.

References

Sources

- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate molecular weight and formula

An In-Depth Technical Guide to Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest within the field of medicinal chemistry. As a member of the benzothiophene class of heterocyclic compounds, it serves as a valuable scaffold and intermediate in the synthesis of potentially bioactive molecules. This document will delve into its molecular characteristics, plausible synthetic pathways, predicted spectroscopic profile, and its potential applications in research and drug development, grounded in the established knowledge of related chemical structures.

Molecular Profile and Physicochemical Properties

This compound is a substituted benzothiophene, a bicyclic aromatic compound where a benzene ring is fused to a thiophene ring. The presence of two chlorine atoms on the benzene ring and a methyl ester group at the 2-position of the thiophene ring are key features that influence its chemical reactivity and potential biological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆Cl₂O₂S | [1] |

| Molecular Weight | 261.13 g/mol | [1] |

| CAS Number | 444905-19-5 | |

| Appearance | White to off-white solid | |

| SMILES | COC(=O)C1=C(C2=C(S1)C=CC=C2Cl)Cl |

Synthesis and Reaction Mechanisms

Proposed Synthetic Workflow

The synthesis can be conceptualized as a sequence starting from a suitable dichlorinated benzene derivative, leading to the formation of the benzothiophene ring system, followed by functionalization. A common and versatile method for constructing the benzothiophene scaffold is the intramolecular cyclization of a substituted thioether.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Representative)

The following protocols are representative of the general methodologies that can be adapted for the synthesis of the target molecule.

Protocol 1: Synthesis of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid (A Representative Method)

This procedure is based on the principle of intramolecular cyclization of a thioglycolic acid derivative.

-

Step 1: Synthesis of α-(2,3-Dichlorophenyl)thioglycolic acid:

-

To a solution of 2,3-dichlorobenzaldehyde in a suitable solvent such as toluene, add an equimolar amount of thioglycolic acid.

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), cool the mixture and isolate the crude product. The product may precipitate upon cooling or require removal of the solvent under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified α-(2,3-dichlorophenyl)thioglycolic acid.

-

-

Step 2: Intramolecular Cyclization:

-

The purified product from Step 1 is treated with a cyclizing agent such as polyphosphoric acid (PPA) or a strong acid like sulfuric acid.

-

The mixture is heated to promote the intramolecular electrophilic substitution reaction, leading to the formation of the benzothiophene ring.

-

Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration.

-

The solid is washed with water and then a dilute solution of sodium bicarbonate to remove any unreacted acid.

-

The crude 3,4-dichloro-1-benzothiophene-2-carboxylic acid is then purified by recrystallization.

-

Protocol 2: Esterification of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid

This protocol describes a standard acid-catalyzed esterification.[4][5]

-

Step 1: Reaction Setup:

-

In a round-bottom flask, dissolve 3,4-dichloro-1-benzothiophene-2-carboxylic acid in an excess of methanol, which acts as both the solvent and the reagent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

-

Step 2: Reaction and Work-up:

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

-

Step 3: Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the final product as a white to off-white solid.

-

Spectroscopic Profile (Predicted)

While experimental spectra for this specific compound are not widely published, a detailed prediction of its spectroscopic characteristics can be made based on the analysis of closely related benzothiophene derivatives.[6][7]

| Spectroscopic Data | Predicted Features |

| ¹H NMR | Aromatic protons (H5, H6, H7) expected in the range of δ 7.0-8.0 ppm. Methyl ester protons (CH₃) as a singlet around δ 3.9-4.1 ppm. |

| ¹³C NMR | Carbonyl carbon of the ester around δ 160-165 ppm. Aromatic carbons between δ 120-140 ppm. Methyl carbon of the ester around δ 52-55 ppm. |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z ≈ 260, with characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Fragmentation may involve loss of OCH₃ (m/z 31) and CO (m/z 28). |

| IR Spectroscopy | Strong C=O stretch for the ester at ~1720-1740 cm⁻¹. C-O stretch at ~1200-1300 cm⁻¹. Aromatic C=C stretching vibrations at ~1450-1600 cm⁻¹. C-Cl stretching in the fingerprint region. |

Applications in Research and Drug Discovery

Benzothiophene and its derivatives are a cornerstone in medicinal chemistry due to their wide spectrum of pharmacological activities.[8][9][10] The structural similarity of the benzothiophene core to endogenous molecules like tryptophan allows these compounds to interact with various biological targets.

Established Activities of the Benzothiophene Scaffold

Derivatives of benzothiophene have been reported to exhibit a range of biological effects, including:

-

Anticancer Activity: Acting as inhibitors of various kinases and tubulin polymerization.

-

Antimicrobial and Antifungal Activity: Showing efficacy against a range of pathogens.

-

Anti-inflammatory Properties: Through mechanisms such as COX inhibition.

-

Antitubercular and Antimalarial Activity: Demonstrating potential against infectious diseases.[11]

-

Antidiabetic Effects: Modulating metabolic pathways.

Caption: The benzothiophene core as a versatile scaffold for targeting multiple biological pathways.

Given this context, this compound is a highly valuable compound for researchers. It can be used as a key intermediate to synthesize more complex molecules for high-throughput screening in drug discovery campaigns. The dichloro substitution pattern, in particular, can be exploited to fine-tune the electronic and lipophilic properties of potential drug candidates, which can significantly impact their pharmacokinetic and pharmacodynamic profiles.

Safety, Handling, and Storage

| Safety Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear a lab coat, safety goggles with side shields, and chemical-resistant gloves. |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

In case of exposure, it is crucial to seek immediate medical attention. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes.

Conclusion

This compound is a compound with significant potential for synthetic and medicinal chemistry. Its structural features make it an attractive building block for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its molecular properties, a plausible synthetic route, its predicted spectroscopic characteristics, and its potential applications, offering a solid foundation for researchers working with this and related compounds. Adherence to strict safety protocols is paramount when handling this chemical.

References

-

Benzothiophene synthesis . Organic Chemistry Portal. [Link]

-

One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . Royal Society of Chemistry. [Link]

-

SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS . Química Nova. [Link]

-

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid . ResearchGate. [Link]

-

Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry . The Royal Society of Chemistry. [Link]

-

A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes . The Royal Society of Chemistry. [Link]

- Process for the synthesis of benzo[b]thiophenes.

-

Esterification of Carboxylic Acids with . Organic Syntheses Procedure. [Link]

-

Utilizing an Encapsulated Solution of Reagents to Achieve the Four‐Component Synthesis of (Benzo)Thiophene Derivatives . ResearchGate. [Link]

-

Supporting Information . The Royal Society of Chemistry. [Link]

-

Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives . PubMed. [Link]

-

Simple Method for the Esterification of Carboxylic Acids . Organic Chemistry Portal. [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives . Bentham Science. [Link]

-

Benzothiophene . Wikipedia. [Link]

- Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the . EPFL. [Link]

-

Benzothiophene: Assorted Bioactive Effects . International Journal of Pharmaceutical Sciences. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides . Beilstein Journals. [Link]

-

Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate . PubMed. [Link]

-

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid . MDPI. [Link]

-

New Path to Benzothiophenes . ChemistryViews. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method . IOSR Journal. [Link]

-

Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids . MDPI. [Link]

-

Mass Spectral Fragmentation Patterns of Some New 3,7-dichloro-benzo[1,2-b:4,5-b']dithiophene-2,6-dicarboxylic Acid Dianilides. II . PubMed. [Link]

-

Selected examples of benzothiophenes with pharmacological activity . ResearchGate. [Link]

-

An overview of benzo[b]thiophene-based medicinal chemistry . PubMed. [Link]

-

Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions . ResearchGate. [Link]

-

2,5-dichloro-3-thienyl methyl ester - Optional[ATR-IR] - Spectrum . SpectraBase. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Benzothiophene synthesis [organic-chemistry.org]

- 3. soc.chim.it [soc.chim.it]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective development and application. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, rooted in established scientific principles and methodologies. While specific experimental data for this molecule is not extensively available in public literature, this document outlines robust, field-proven protocols for its determination. We will explore the theoretical underpinnings of experimental choices, present hypothetical data to illustrate the application of these methods, and provide detailed, self-validating experimental workflows.

Introduction: The Significance of Physicochemical Characterization

The journey of a novel chemical entity from discovery to application is paved with a series of critical characterization steps. Among these, the determination of solubility and stability forms the bedrock upon which formulation development, pharmacokinetic profiling, and ultimately, the therapeutic or functional efficacy of the compound are built. This compound, with its rigid benzothiophene core and reactive ester functional group, presents a unique set of challenges and considerations in this regard.

This guide is structured to provide not just a set of procedures, but a logical, scientifically-grounded thought process for a senior application scientist tasked with the comprehensive physicochemical profiling of this molecule. We will delve into the "why" behind the "how," ensuring a deep understanding of the principles that govern the selection of experimental parameters and the interpretation of results.

Solubility Profiling: Beyond a Single Number

Solubility is not a monolithic property but rather a complex interplay between the solute, the solvent, and the experimental conditions. For a compound like this compound, a comprehensive solubility profile across a range of relevant aqueous and organic media is essential.

Theoretical Considerations and Solvent Selection

The presence of two chlorine atoms on the benzene ring and a methyl ester group influences the molecule's polarity and potential for hydrogen bonding. The benzothiophene core itself is largely hydrophobic. Therefore, we can anticipate poor aqueous solubility and better solubility in organic solvents.

The choice of solvents for solubility determination should be guided by the intended application. For pharmaceutical development, biorelevant media are crucial. For synthetic applications, a range of common organic solvents is more relevant.

Experimental Workflow for Solubility Determination

A robust and reliable method for determining equilibrium solubility is the shake-flask method, which is considered the gold standard.

Hypothetical Solubility Data

The following table presents hypothetical solubility data for this compound to illustrate how results should be presented.

| Solvent System | Temperature (°C) | Hypothetical Solubility (µg/mL) | Method |

| Purified Water (pH 7.0) | 25 | < 1 | HPLC-UV |

| Phosphate Buffered Saline (pH 7.4) | 25 | < 1 | HPLC-UV |

| 0.1 M HCl (pH 1.2) | 37 | < 1 | HPLC-UV |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 5 | HPLC-UV |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 15 | HPLC-UV |

| Methanol | 25 | 5000 | HPLC-UV |

| Acetonitrile | 25 | 3500 | HPLC-UV |

| Dichloromethane | 25 | > 50000 | HPLC-UV |

Interpretation of Hypothetical Data: The data suggests that the compound is practically insoluble in aqueous media, with a slight increase in solubility in biorelevant media containing bile salts and phospholipids. Its solubility is significantly higher in organic solvents, indicating its lipophilic nature.

Detailed Experimental Protocol: Shake-Flask Solubility

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of 2 mL glass vials.

-

Solvent Addition: Add 1 mL of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. A standard curve of the compound in the same diluent should be used for quantification.

Stability Assessment: A Proactive Approach to Degradation

Understanding the intrinsic stability of a molecule is critical for defining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies, as outlined in ICH guidelines, are an indispensable tool for this purpose.[1][2][3]

Rationale for Forced Degradation Studies

Forced degradation studies, or stress testing, involve subjecting the compound to conditions more severe than accelerated stability testing. The primary goals are:

-

To identify potential degradation products.

-

To elucidate degradation pathways.

-

To demonstrate the specificity of the stability-indicating analytical method.

Potential Degradation Pathways

For this compound, several degradation pathways can be hypothesized based on its structure:

-

Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

-

Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide or sulfone.

-

Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.

Experimental Design for Forced Degradation

Hypothetical Forced Degradation Results

The following table summarizes hypothetical results from a forced degradation study on this compound.

| Stress Condition | % Degradation | Major Degradant(s) |

| 0.1 M HCl, 60°C, 24h | ~5% | 3,4-dichloro-1-benzothiophene-2-carboxylic acid |

| 0.1 M NaOH, RT, 4h | >90% | 3,4-dichloro-1-benzothiophene-2-carboxylic acid |

| 3% H₂O₂, RT, 24h | ~15% | Oxidized species (e.g., sulfoxide) |

| Solid, 80°C, 7 days | <2% | No significant degradation |

| Photostability (ICH Q1B) | ~10% | Multiple minor degradants |

Interpretation of Hypothetical Data: The compound is highly susceptible to basic hydrolysis and moderately susceptible to oxidative and photolytic degradation. It is relatively stable to acidic and thermal stress. The primary degradation product under hydrolytic conditions is the corresponding carboxylic acid.

Detailed Experimental Protocol: Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and heat at 60°C.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH at room temperature.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound in a stability chamber at 80°C.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-